tert-butyl 4-(methylamino)-octahydro-1H-isoindole-2-carboxylate
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Overview
Description
tert-Butyl 4-(methylamino)-octahydro-1H-isoindole-2-carboxylate is a complex organic compound that features a tert-butyl group, a methylamino group, and an octahydro-1H-isoindole-2-carboxylate structure
Preparation Methods
The synthesis of tert-butyl 4-(methylamino)-octahydro-1H-isoindole-2-carboxylate typically involves multiple steps, starting with the preparation of the isoindole core. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance .
Chemical Reactions Analysis
tert-Butyl 4-(methylamino)-octahydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Scientific Research Applications
tert-Butyl 4-(methylamino)-octahydro-1H-isoindole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-butyl 4-(methylamino)-octahydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
tert-Butyl 4-(methylamino)-octahydro-1H-isoindole-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound also features a tert-butyl group and a piperidine core, but with a phenylamino substituent instead of a methylamino group.
tert-Butyl (4-(methylamino)butyl)carbamate: This compound has a similar structure but with a butyl chain instead of an isoindole core.
Properties
CAS No. |
2901099-70-3 |
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Molecular Formula |
C14H26N2O2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 4-(methylamino)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-10-6-5-7-12(15-4)11(10)9-16/h10-12,15H,5-9H2,1-4H3 |
InChI Key |
LOXCNMHMKADZCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)NC |
Origin of Product |
United States |
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